![molecular formula C6H6BrIN2 B13116356 2-Bromo-5-iodo-4-methylpyridin-3-amine](/img/structure/B13116356.png)
2-Bromo-5-iodo-4-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-iodo-4-methylpyridin-3-amine is a chemical compound with the molecular formula C6H6BrIN2 and a molecular weight of 312.93 g/mol It is a derivative of pyridine, characterized by the presence of bromine, iodine, and a methyl group attached to the pyridine ring
Vorbereitungsmethoden
The synthesis of 2-Bromo-5-iodo-4-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. In this process, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst to produce the desired compound .
Analyse Chemischer Reaktionen
2-Bromo-5-iodo-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, arylboronic acids, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-iodo-4-methylpyridin-3-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Bromo-5-iodo-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to the inhibition of their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-iodo-4-methylpyridin-3-amine can be compared with other similar compounds, such as:
3-Bromo-5-iodo-4-methylpyridin-2-amine: This compound has a similar structure but with the amino group at the 2-position instead of the 3-position.
2-Bromo-5-iodopyridine: This compound lacks the methyl group and amino group, making it less complex.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C6H6BrIN2 |
---|---|
Molekulargewicht |
312.93 g/mol |
IUPAC-Name |
2-bromo-5-iodo-4-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6BrIN2/c1-3-4(8)2-10-6(7)5(3)9/h2H,9H2,1H3 |
InChI-Schlüssel |
VACZMLFNJVLCRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1I)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.